3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and an ethanesulfonyl group
Preparation Methods
The synthesis of 3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine rings. The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The pyridazine ring is often formed through the reaction of hydrazine with a diketone .
Chemical Reactions Analysis
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine undergoes various chemical reactions, including:
Scientific Research Applications
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity . Additionally, the pyrrolidine and pyridazine rings can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
3-{[1-(Ethanesulfonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring and have diverse biological activities, including antimicrobial and anticancer properties.
Pyridazine derivatives: Compounds with a pyridazine ring are known for their potential as therapeutic agents in treating cardiovascular and inflammatory diseases.
Ethanesulfonyl-containing compounds: These compounds are often used in medicinal chemistry for their ability to interact with biological targets and improve the pharmacokinetic properties of drugs.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[(1-ethylsulfonylpyrrolidin-3-yl)methoxy]-6-phenylpyridazine |
InChI |
InChI=1S/C17H21N3O3S/c1-2-24(21,22)20-11-10-14(12-20)13-23-17-9-8-16(18-19-17)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
JJASTRXXFZPUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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